![molecular formula C21H26N2O2 B12628244 Methyl 3-{[4-(2-phenylethyl)piperazin-1-yl]methyl}benzoate CAS No. 918479-94-4](/img/structure/B12628244.png)
Methyl 3-{[4-(2-phenylethyl)piperazin-1-yl]methyl}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-{[4-(2-phenylethyl)piperazin-1-yl]methyl}benzoate is a complex organic compound that features a piperazine ring substituted with a phenylethyl group and a benzoate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[4-(2-phenylethyl)piperazin-1-yl]methyl}benzoate typically involves the reaction of 3-(chloromethyl)benzoate with 1-(2-phenylethyl)piperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .
化学反応の分析
Types of Reactions
Methyl 3-{[4-(2-phenylethyl)piperazin-1-yl]methyl}benzoate can undergo various chemical reactions, including:
Oxidation: The phenylethyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperazine derivatives.
科学的研究の応用
Methyl 3-{[4-(2-phenylethyl)piperazin-1-yl]methyl}benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of Methyl 3-{[4-(2-phenylethyl)piperazin-1-yl]methyl}benzoate involves its interaction with specific molecular targets, such as receptors or enzymes. The phenylethyl group can enhance binding affinity to certain receptors, while the piperazine ring can modulate the compound’s overall activity. Pathways involved may include signal transduction cascades or metabolic pathways .
類似化合物との比較
Similar Compounds
3-[4-(2-Phenylethyl)piperazin-1-yl]-7H-benzo[de]anthracen-7-one: Shares the piperazine and phenylethyl groups but differs in the core structure.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: Contains a similar piperazine moiety but with different substituents.
Uniqueness
Methyl 3-{[4-(2-phenylethyl)piperazin-1-yl]methyl}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
特性
CAS番号 |
918479-94-4 |
|---|---|
分子式 |
C21H26N2O2 |
分子量 |
338.4 g/mol |
IUPAC名 |
methyl 3-[[4-(2-phenylethyl)piperazin-1-yl]methyl]benzoate |
InChI |
InChI=1S/C21H26N2O2/c1-25-21(24)20-9-5-8-19(16-20)17-23-14-12-22(13-15-23)11-10-18-6-3-2-4-7-18/h2-9,16H,10-15,17H2,1H3 |
InChIキー |
AKXHFNBOOGOVHK-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC=CC(=C1)CN2CCN(CC2)CCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


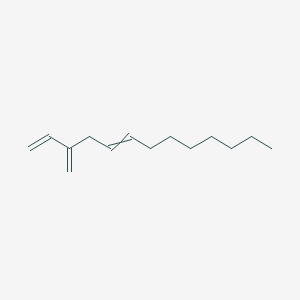
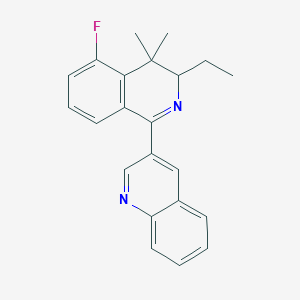
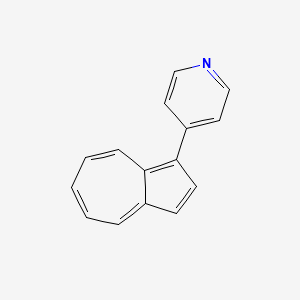
![3-[(3aR,6aS)-7'-chloro-5-[(2-chlorophenyl)methyl]-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanoic acid](/img/structure/B12628202.png)
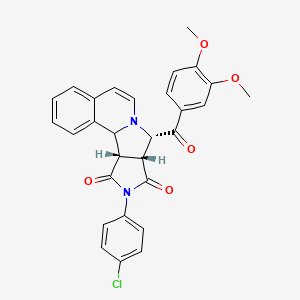
![9-Bromobenzo[h]isoquinoline-6-carbonitrile 2-oxide](/img/structure/B12628217.png)
![2-(2-{2-[(Triphenylmethyl)sulfanyl]ethoxy}ethoxy)ethane-1-thiol](/img/structure/B12628219.png)
![Benzenamine, 3-[5-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B12628220.png)
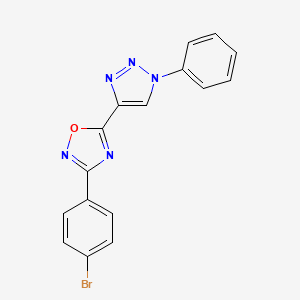
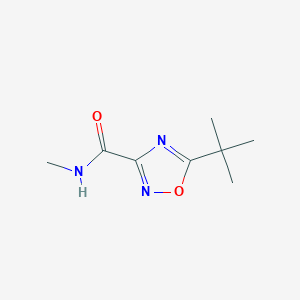
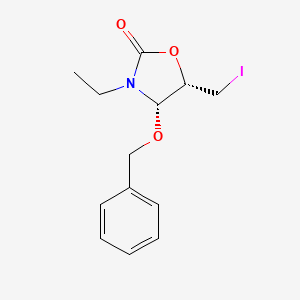
![2-Pyrimidinamine, 4-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B12628237.png)
![N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl]-N,N-diethylethane-1,2-diamine](/img/structure/B12628240.png)
![[2-(2-Phenylethylidene)cyclohept-3-en-1-yl]acetic acid](/img/structure/B12628247.png)
